N~2~-(2-fluorophenyl)-N~4~-(2-furylmethyl)-2,4-quinazolinediamine
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Overview
Description
Synthesis Analysis
Synthesis of quinazoline derivatives involves key steps such as condensation reactions, Michael addition reactions, and nucleophilic substitution reactions. For example, the condensation of specific precursors like 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 1,2-phenylenediamines can lead to thiazolo[3,4-a]quinoxalines, showcasing the synthetic versatility of quinazoline scaffolds (Mamedov et al., 2009). Similarly, novel synthesis routes have been explored for creating fluorine-substituted quinazolines, indicating the adaptability of synthetic strategies for functionalized quinazolines (Geesi et al., 2020).
Molecular Structure Analysis
Crystal structure and molecular modeling analyses provide insights into the molecular structure of quinazoline derivatives. For instance, studies involving X-ray diffraction have revealed the formation of banded structures through intermolecular hydrogen bonds and π-π interactions in fluorine-substituted quinazolines, highlighting the complex structural features of these compounds (Sun et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives engage in a variety of chemical reactions, including but not limited to cyclocondensation reactions and the formation of axially chiral compounds through diastereoselective model reactions. These reactions not only underline the reactivity of quinazolines but also their potential for generating structurally diverse molecules with unique properties (Iida et al., 2019).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and crystal structure, have been extensively studied. Improved solubility in water or PBS buffer systems at room temperature for certain quinazoline derivatives demonstrates the influence of structural modifications on their physical characteristics (Sun et al., 2019).
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including their role as tyrosinase inhibitors, highlighting their potential in addressing hyperpigmentation issues. Such functionalities are attributed to the specific substituents and structural frameworks of quinazoline compounds, showcasing their chemical versatility (Wang et al., 2016).
properties
IUPAC Name |
2-N-(2-fluorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c20-15-8-2-4-10-17(15)23-19-22-16-9-3-1-7-14(16)18(24-19)21-12-13-6-5-11-25-13/h1-11H,12H2,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTPIQKRQCCCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3F)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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